Chrysosplenol D

Vue d'ensemble

Description

Chrysosplenol D est un flavonol, un type de flavonoïde, qui est un composé naturel que l’on retrouve dans diverses plantes. Il est particulièrement abondant dans la plante Artemisia annua. Ce composé a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses, anti-inflammatoires et antioxydantes .

Applications De Recherche Scientifique

Chrysosplenol D a un large éventail d’applications en recherche scientifique :

Chimie : Il est étudié pour ses propriétés chimiques et son potentiel en tant que précurseur pour synthétiser d’autres composés.

Biologie : La recherche se concentre sur ses activités biologiques, notamment son rôle dans la signalisation cellulaire et le métabolisme.

Médecine : Il s’est montré prometteur comme agent anticancéreux, en particulier pour induire l’apoptose dans les cellules cancéreuses. .

Mécanisme D'action

Chrysosplenol D exerce ses effets par le biais de diverses cibles et voies moléculaires. Il induit l’apoptose dans les cellules cancéreuses en activant la voie ERK1/2, ce qui entraîne une perte de potentiel de la membrane mitochondriale et une augmentation de la production d’espèces réactives de l’oxygène . Il module également l’expression de l’hème oxygénase-1 et d’autres protéines liées à l’autophagie, contribuant ainsi à ses effets anticancéreux .

Analyse Biochimique

Biochemical Properties

Chrysosplenol D interacts with various enzymes and proteins to exert its effects. It has been found to activate ERK1/2, a type of mitogen-activated protein kinase (MAPK), but not other kinases tested . It also increases cytosolic reactive oxygen species (ROS) and induces autophagy in MDA-MB-231 cells . Furthermore, the upregulation of heme oxygenase-1 (HO-1) was found to be critical for this compound-induced apoptotic cell death .

Cellular Effects

This compound has been observed to reduce cell viability and cause cell cycle arrest in the G2/M phase . It regulates apoptosis in OSCC, as revealed by annexin V/propidium iodide staining, chromatin condensation, and apoptotic-related protein expression . Moreover, this compound alters the expression of the autophagy marker LC3 and other autophagy-related proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It suppresses the MAPK pathway and activates HO-1 expression . It also induces mitochondrial membrane potential loss and apoptosis .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit MDA-MB-231 tumor growth on chick chorioallantoic membranes . More studies are needed to understand how the effects of this compound vary with different dosages and to identify any threshold effects or toxic or adverse effects at high doses.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Chrysosplenol D peut être synthétisé par diverses réactions chimiques impliquant les précurseurs appropriés. Une méthode courante consiste à méthyler la quercétine, un flavonoïde, à l’aide d’agents méthylants dans des conditions contrôlées . La réaction nécessite généralement un catalyseur et des conditions spécifiques de température et de pression pour garantir l’obtention du produit souhaité.

Méthodes de production industrielle

La production industrielle de this compound implique souvent l’extraction à partir de sources naturelles, telles que l’Artemisia annua. Le processus d’extraction comprend des étapes telles que l’extraction par solvant, la purification et la cristallisation pour isoler le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Chrysosplenol D subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, notamment les températures, les pressions et les solvants spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés. Par exemple, l’oxydation peut conduire à la formation de différents dérivés de flavonol oxydés, tandis que la substitution peut introduire de nouveaux groupes fonctionnels, améliorant ainsi les propriétés du composé .

Comparaison Avec Des Composés Similaires

Composés similaires

Casticine : Un autre flavonol présent dans l’Artemisia annua présentant des propriétés anticancéreuses similaires.

Quercetine : Un flavonoïde bien connu possédant des propriétés antioxydantes et anti-inflammatoires.

Kaempférol : Un flavonoïde présentant des effets anticancéreux et cardioprotecteurs

Unicité

Chrysosplenol D est unique en raison de sa structure moléculaire spécifique, qui lui permet d’induire sélectivement l’apoptose dans certaines lignées de cellules cancéreuses. Sa capacité à activer la voie ERK1/2 et à moduler les protéines liées à l’autophagie le différencie des autres composés similaires .

Activité Biologique

Chrysosplenol D (CHD), a flavonol derived from Artemisia annua, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications, supported by various studies and case analyses.

Overview of this compound

- Chemical Structure : this compound is a flavonoid compound with the CAS number 14965-20-9.

- Source : Primarily extracted from the herb Artemisia annua, known for its medicinal properties.

Biological Activities

This compound exhibits a range of biological activities including:

- Anticancer Effects : CHD has been shown to induce apoptosis in various cancer cell lines, including oral squamous cell carcinoma (OSCC) and prostate cancer.

- Antimicrobial Activity : It acts as an efflux pump inhibitor, enhancing the efficacy of antibiotics and exhibiting antibacterial and antifungal properties.

- Anti-inflammatory Properties : CHD reduces inflammation, as evidenced by its ability to inhibit croton oil-induced ear edema in animal models.

1. Anticancer Mechanisms

This compound's anticancer effects are primarily mediated through:

- Induction of Apoptosis : CHD triggers apoptosis via the upregulation of heme oxygenase-1 (HO-1) and suppression of the MAPK signaling pathway. Studies have shown that treatment with CHD leads to cell cycle arrest at the G2/M phase and increased expression of apoptotic markers such as cleaved poly (ADP-ribose) polymerase (PARP) .

2. Antimicrobial Mechanisms

CHD enhances antibiotic activity by inhibiting bacterial efflux pumps, which are responsible for drug resistance. This property makes it a promising candidate for combination therapies against resistant strains .

3. Anti-inflammatory Mechanisms

In animal models, CHD has demonstrated significant anti-inflammatory effects, reducing edema and inflammatory cytokine levels .

Case Study 1: Anticancer Activity in OSCC

A study focused on the effects of CHD on OSCC reported that it significantly reduced cell viability and induced apoptosis through various pathways. The study utilized annexin V/propidium iodide staining to confirm apoptotic cell death and noted changes in autophagy-related proteins .

Case Study 2: Prostate Cancer Inhibition

Research conducted on DU145 and PC-3 prostate cancer cell lines showed that CHD treatment led to increased oxidative stress and autophagy, correlating with reduced tumor growth in xenograft models . The findings suggest a dual mechanism involving both apoptosis induction and autophagy modulation.

Summary of Research Findings

This compound exhibits notable biological activities with significant implications for cancer therapy and antimicrobial treatments. The following table summarizes key findings across different studies:

Propriétés

IUPAC Name |

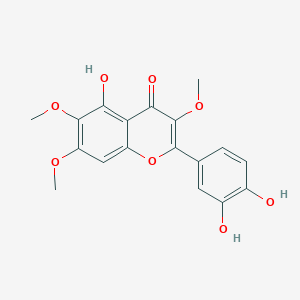

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-12-7-11-13(14(21)17(12)24-2)15(22)18(25-3)16(26-11)8-4-5-9(19)10(20)6-8/h4-7,19-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWLLSQTJBXAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933694 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14965-20-9 | |

| Record name | Chrysoplenol D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHRYSOPLENOL D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV8SR5RV6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Chrysosplenol D's anticancer activity?

A: this compound exhibits anticancer activity through multiple mechanisms. It induces apoptosis (programmed cell death) in various cancer cell lines, including oral squamous cell carcinoma [, , , , , ] and triple-negative breast cancer [, ]. This apoptotic effect is mediated by several pathways, including the suppression of the MAPK pathway [, , ] and the activation of heme oxygenase-1 (HO-1) expression []. Additionally, this compound can trigger autophagy [, ], a cellular process involved in degrading and recycling cellular components, which can contribute to its anticancer effects.

Q2: How does this compound interact with the MAPK pathway?

A: this compound downregulates key proteins in the MAPK signaling pathway, including PI3K/AKT, ERK, JNK, and p38 MAPK [, ]. This downregulation leads to enhanced activation of cleaved poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis []. Notably, inhibiting these pathways further enhances this compound-induced apoptosis, highlighting the importance of MAPK suppression in its anticancer activity [].

Q3: What is the role of heme oxygenase-1 (HO-1) in this compound-induced apoptosis?

A: this compound upregulates HO-1 expression, which appears crucial for its apoptotic effects []. Interestingly, clinical data analysis revealed that patients with head and neck cancer tend to have lower HO-1 expression compared to individuals without the disease []. This observation suggests that HO-1 may play a protective role against cancer development, and its upregulation by this compound might contribute to its anticancer properties.

Q4: Beyond apoptosis, does this compound influence other cellular processes relevant to cancer?

A: Yes, this compound has been shown to induce cell cycle arrest at the G2/M phase in oral squamous cell carcinoma [] and either the S-phase or the G2/M-phase in triple-negative breast cancer cells []. This arrest prevents the uncontrolled proliferation characteristic of cancer cells, further contributing to its anticancer effects.

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C18H16O8, and its molecular weight is 360.32 g/mol [].

Q6: What are the key structural features of this compound revealed by spectroscopic analyses?

A: this compound's structure has been elucidated using various spectroscopic techniques, including UV, IR, NMR (1H & 13C), HRESIMS, and HSQC [, , , , , , , ]. These analyses confirmed its identity as a flavonol, a subclass of flavonoids, characterized by a hydroxyl group at the 3-position and a double bond between carbons 2 and 3 in the C ring. The presence of specific functional groups and their spatial arrangement, as revealed by these spectroscopic methods, contributes to its unique biological activity.

Q7: What in vitro models have been used to investigate the anticancer activity of this compound?

A7: Researchers have employed various human cancer cell lines to study the effects of this compound in vitro. These include:

- Oral squamous cell carcinoma (OSCC): HSC-3, SCC-25 []

- Triple-negative breast cancer (TNBC): MDA-MB-231, CAL-51, CAL-148 [, ]

- Other cancer cell lines: MCF7 (breast cancer), A549 (lung cancer), MIA PaCa-2 (pancreatic cancer), PC-3 (prostate cancer) [, , ]

Q8: What in vivo models have been used to evaluate the anticancer potential of this compound?

A8: The in vivo efficacy of this compound has been investigated using:

- Chick chorioallantoic membrane (CAM) assay: This model demonstrated the ability of this compound to inhibit MDA-MB-231 tumor growth in vivo [, ].

- Mouse model of LPS-induced acute lung injury: this compound showed protective effects in this model, reducing lung injury, inflammation, oxidative stress, and apoptosis [].

Q9: What analytical techniques are commonly employed for the identification and quantification of this compound?

A9: Several analytical methods are used for analyzing this compound:

- High-performance liquid chromatography coupled with diode-array and mass spectrometric detection (HPLC-DAD-MS): This technique allows for the separation, identification, and quantification of this compound in complex mixtures, such as plant extracts [, , ].

- High-performance thin-layer chromatography (HPTLC): This method provides a rapid and efficient way to analyze this compound content in plant material, contributing to quality control assessments [, ].

- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR provides detailed structural information about this compound, including the arrangement of atoms and functional groups [, , , , ].

- Mass Spectrometry (MS): MS techniques, such as HRESIMS, help determine the molecular weight and fragmentation patterns of this compound, aiding in its identification and characterization [, , , ].

Q10: Does this compound interact with drug transporters or metabolizing enzymes?

A: While specific information on this compound's interactions with drug transporters is limited, studies show that it undergoes metabolism in rats. After oral administration of Artemisia annua extracts containing this compound, it is primarily found in its conjugated form, mainly as glucuronidated metabolites []. This finding suggests that this compound is subject to phase II metabolism, potentially involving UDP-glucuronosyltransferases (UGTs). Understanding these metabolic pathways is crucial for optimizing its therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.